CID 12125786

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “CID 12125786” is known as Trimethylsilyl trifluoromethanesulfonate. It is an organosilicon compound with the chemical formula (CH₃)₃SiO₃SCF₃. This compound is a colorless, moisture-sensitive liquid primarily used in organic synthesis to activate ketones and aldehydes .

Métodos De Preparación

Trimethylsilyl trifluoromethanesulfonate is synthesized through the reaction of trimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

(CH3)3SiCl+CF3SO3H→(CH3)3SiO3SCF3+HCl

Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Trimethylsilyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

- It is highly sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.

Hydrolysis: (CH3)3SiO3SCF3+H2O→(CH3)3SiOH+CF3SO3H

It reacts with alcohols in the presence of a base to form silyl ethers.Silylation of Alcohols: (CH3)3SiO3SCF3+ROH+Et3N→ROSi(CH3)3+[Et3NH]O3SCF3

Formation of Silyl Enol Ethers: It is used to prepare silyl enol ethers from ketones and aldehydes.

Aplicaciones Científicas De Investigación

Trimethylsilyl trifluoromethanesulfonate is widely used in scientific research, particularly in organic chemistry. Its applications include:

Activation of Ketones and Aldehydes: It is used to activate these compounds for further reactions.

Silylation Reagent: It is employed to protect hydroxyl groups by converting them into silyl ethers.

Synthesis of Silyl Enol Ethers: It is used in the preparation of silyl enol ethers, which are important intermediates in organic synthesis.

Glycosylation Reactions: It is utilized in the synthesis of glycosides.

Mecanismo De Acción

The primary mechanism of action of Trimethylsilyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. This property allows it to activate carbonyl compounds, facilitating nucleophilic attack. The compound’s electrophilicity is significantly higher than that of trimethylsilyl chloride, making it a more effective reagent in various organic reactions .

Comparación Con Compuestos Similares

Trimethylsilyl trifluoromethanesulfonate can be compared with other silylating agents such as trimethylsilyl chloride and trimethylsilyl triflate. While all these compounds are used for silylation, Trimethylsilyl trifluoromethanesulfonate is more electrophilic and thus more reactive. This makes it particularly useful in reactions requiring strong activation of substrates. Similar compounds include:

- Trimethylsilyl Chloride (TMSCl)

- Trimethylsilyl Triflate (TMSOTf)

These compounds share similar applications but differ in their reactivity and specific uses in organic synthesis.

Propiedades

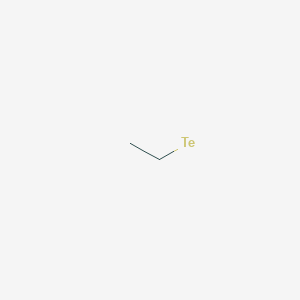

Fórmula molecular |

C2H5Te |

|---|---|

Peso molecular |

156.7 g/mol |

InChI |

InChI=1S/C2H5Te/c1-2-3/h2H2,1H3 |

Clave InChI |

YRWMWAURIMRQRT-UHFFFAOYSA-N |

SMILES canónico |

CC[Te] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)

![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)